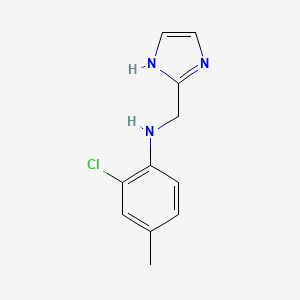![molecular formula C11H18ClNO2 B13253520 tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate](/img/structure/B13253520.png)
tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is notable for its unique structure, which includes a tert-butyl group, a chlorocyclohexene ring, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products:
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Reduced forms such as amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are tested for activities such as anti-inflammatory, antiviral, and anticancer effects .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the development of new chemical processes and technologies .
Mechanism of Action
The mechanism of action of tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. The chlorocyclohexene ring can also interact with hydrophobic pockets in proteins, affecting their structure and function .
Comparison with Similar Compounds
tert-Butyl N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate: This compound has a similar structure but with a hydroxymethyl group instead of a chlorine atom.
tert-Butyl (4-aminocyclohexyl)carbamate: This compound has an amino group instead of a chlorocyclohexene ring.
tert-Butyl N-methyl-N-[(1S,4S)-4-aminocyclohexyl]carbamate: This compound has a methyl group and an amino group instead of a chlorocyclohexene ring.
Uniqueness: tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate is unique due to the presence of the chlorocyclohexene ring, which imparts distinct chemical and biological properties. The chlorine atom can participate in various substitution reactions, making the compound versatile for chemical modifications .
Properties
Molecular Formula |
C11H18ClNO2 |
|---|---|
Molecular Weight |
231.72 g/mol |
IUPAC Name |
tert-butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate |
InChI |
InChI=1S/C11H18ClNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4,6,8-9H,5,7H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 |
InChI Key |
ZOHHDHUUERHOST-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C=C1)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


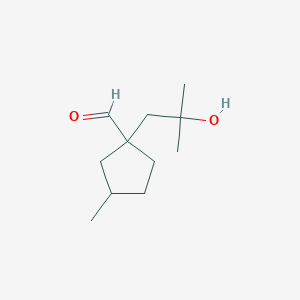
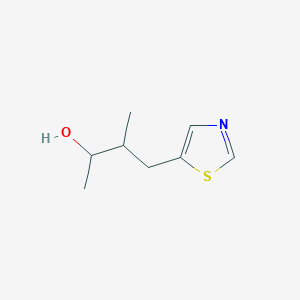
![4-[Amino(cyclopropyl)methyl]-3-methylphenol](/img/structure/B13253462.png)
![[3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-B]pyridin-2-YL](phenyl)methan+](/img/structure/B13253470.png)
![N-[(3-chloro-4-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13253477.png)
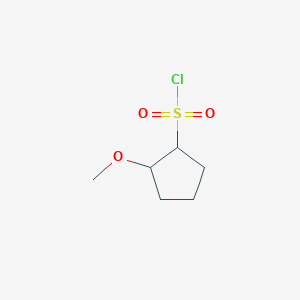
![3-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13253497.png)
![1,1,1-Trifluoro-3-[(4-methylbenzenesulfonyl)oxy]propan-2-one](/img/structure/B13253510.png)
![{2-[Bis(propan-2-yl)amino]ethyl}(2-methylbutyl)amine](/img/structure/B13253511.png)
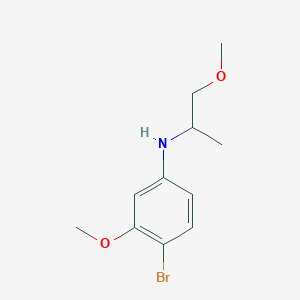

![4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B13253527.png)
![2-{[(2,6-Dichlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13253534.png)
